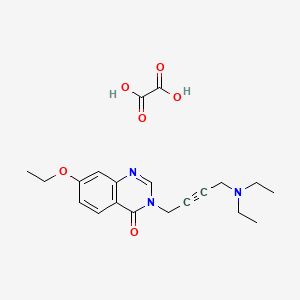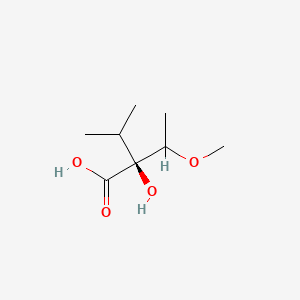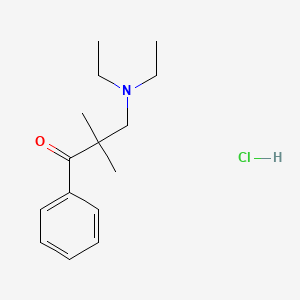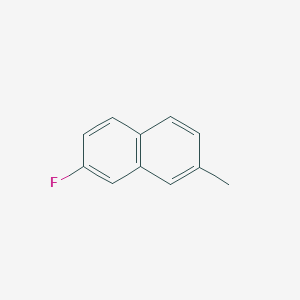
2-Fluoro-7-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring. It is used in various scientific research applications, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-methylnaphthalene typically involves halogen exchange reactions. One common method starts with 2-bromomethyl-7-methylnaphthalene. This compound is treated with a source of nucleophilic fluoride, such as cesium fluoride, in a polar aprotic solvent like acetonitrile. The reaction is often carried out in the presence of a quaternary ammonium salt to enhance the solubility of cesium fluoride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Cesium fluoride in acetonitrile for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Various substituted naphthalenes depending on the nucleophile.
Oxidation: 2-Fluoro-7-methylbenzoic acid or 2-Fluoro-7-methylbenzaldehyde.
Reduction: this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Fluoro-7-methylnaphthalene is used in several scientific research applications:
Organic Chemistry: As a standard in gas chromatography and for studying reaction mechanisms.
Material Science: In the synthesis of advanced materials with specific electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Environmental Science: Used in studies related to the behavior of polycyclic aromatic hydrocarbons in the environment.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-methylnaphthalene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates. This can affect the overall reaction pathway and the products formed.
Comparison with Similar Compounds
Similar Compounds
2-Fluoromethylnaphthalene: Similar structure but lacks the methyl group at the 7-position.
7-Methylnaphthalene: Similar structure but lacks the fluorine atom.
2,7-Dimethylnaphthalene: Contains two methyl groups but no fluorine atom.
Uniqueness
2-Fluoro-7-methylnaphthalene is unique due to the presence of both a fluorine atom and a methyl group on the naphthalene ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other similar compounds. The fluorine atom can significantly alter the electronic properties of the molecule, making it useful in specific applications where such properties are desired.
Properties
CAS No. |
29885-92-5 |
|---|---|
Molecular Formula |
C11H9F |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2-fluoro-7-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3 |
InChI Key |
OADSLVMMAKKKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


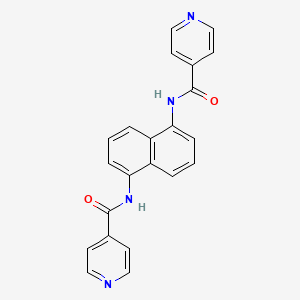
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
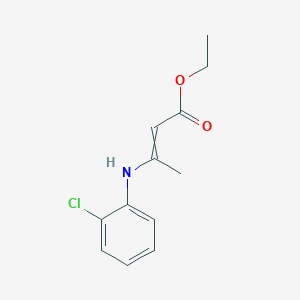
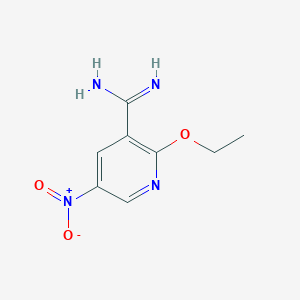




![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)


